![molecular formula C19H23N3O3S2 B2720223 4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 313538-02-2](/img/structure/B2720223.png)
4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a novel molecule that has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Synthesis Analysis
The compound was synthesized as part of a series of “tetrahydrobenzo[d]thiazoles” . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Molecular Structure Analysis
The molecular formula of the compound is C19H23N3O3S2. The molecular weight is 405.53.Chemical Reactions Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.53. Further physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
- Targeting Kinases : Researchers explore this compound’s potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic benefits. Investigating its effects on kinases involved in diseases like cancer, neurodegenerative disorders, and inflammation is essential .
- Anticancer Properties : The benzothiazole scaffold in this compound has anticancer potential. Scientists study its impact on cancer cell growth, apoptosis, and metastasis. Further optimization may lead to novel chemotherapeutic agents .
- Neuroprotective Effects : Benzothiazole derivatives have shown neuroprotective properties. Researchers explore whether this compound can mitigate neuronal damage in conditions like Alzheimer’s disease, Parkinson’s disease, or stroke .
- Casein Kinase 2 (CK2) Inhibition : CK2 is a multifunctional kinase involved in cell cycle regulation and cell survival. Investigating whether this compound inhibits CK2 activity could provide insights into its cellular effects .
- Building Blocks : Chemists use this compound as a building block for synthesizing more complex molecules. Its sulfonamide and benzothiazole moieties make it versatile for constructing diverse organic structures .
- NMR and HPLC Studies : Researchers analyze its nuclear magnetic resonance (NMR) spectra and high-performance liquid chromatography (HPLC) profiles to understand its structure, purity, and stability .
- ADME Properties : Investigating its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Researchers assess its pharmacokinetics and potential toxicity .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Synthesis
Analytical Chemistry and Spectroscopy
Pharmacology and Toxicology
Mechanism of Action
The compound acts as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Therefore, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Future Directions
properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c23-18(21-19-20-16-6-2-3-7-17(16)26-19)14-8-10-15(11-9-14)27(24,25)22-12-4-1-5-13-22/h8-11H,1-7,12-13H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTGGWLQFDJRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.